G244-LM

概要

説明

G244-LMは、Wntシグナル伝達経路の調節に重要な役割を果たすタンキラーゼ1およびタンキラーゼ2の強力で特異的な阻害剤です。 この化合物は、特に大腸癌の研究において、科学研究で大きな可能性を示しています .

準備方法

合成経路と反応条件

G244-LMの合成は、コア構造の調製から始まり、続いてさまざまな官能基が導入される、複数の段階を伴います。正確な合成経路と反応条件は、機密情報であり、公表されていません。 化合物が、保護基や選択的官能基化を含む高度な有機化学技術を使用して合成されていることは知られています .

工業生産方法

This compoundの工業生産は、高純度と一貫性を確保するために、厳格な条件下で行われます。このプロセスには、制御された環境での大規模合成、それに続く結晶化やクロマトグラフィーなどの精製工程が含まれます。 最終製品は、必要な仕様を満たしていることを確認するために、厳格な品質管理試験を受けます .

化学反応の分析

反応の種類

G244-LMは、主に特定の官能基が他の官能基に置き換えられる置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加できます .

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、強酸と強塩基、酸化剤、還元剤が含まれます。 反応は通常、ジメチルスルホキシド(DMSO)などの有機溶媒中で、目的の結果を得るために制御された温度で行われます .

主な生成物

This compoundの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、さまざまな官能基を持つさまざまな誘導体の形成につながる可能性があり、酸化反応や還元反応は、化合物の酸化型または還元型の形成につながる可能性があります .

科学研究への応用

This compoundは、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

G244-LM has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the inhibition of tankyrase enzymes and the regulation of Wnt signaling pathways

Biology: Employed in cell culture experiments to investigate the effects of tankyrase inhibition on cellular processes such as proliferation, differentiation, and apoptosis

Medicine: Explored as a potential therapeutic agent for the treatment of colorectal cancer and other diseases characterized by aberrant Wnt signaling

Industry: Utilized in the development of new drugs and therapeutic strategies targeting tankyrase enzymes

作用機序

G244-LMは、タンキラーゼ1とタンキラーゼ2を特異的に阻害することによって効果を発揮します。これらの酵素は、Wntシグナル伝達経路の重要な構成要素であるAXINのポリ(ADPリボシル)化に関与しています。 タンキラーゼ活性を阻害することにより、this compoundはAXINの分解を防ぎ、β-カテニンの不安定化とWntシグナル伝達の抑制につながります . このメカニズムは、APC遺伝子の変異がWntシグナル伝達と腫瘍の増殖を活性化する大腸癌の文脈で特に関連しています .

類似の化合物との比較

類似の化合物

G007-LK: 同様の特性と用途を持つ別の強力なタンキラーゼ阻害剤

XAV939: さまざまな研究で使用されているよく知られたタンキラーゼ阻害剤

IWR-1: タンキラーゼ酵素を標的とするWntシグナル伝達の阻害剤

This compoundの独自性

This compoundは、タンキラーゼ1とタンキラーゼ2を阻害する際の高い特異性と効力で際立っています。 大腸癌のプレクリニカルモデルで著しい有効性を示しており、癌やその他の疾患におけるWntシグナル伝達の役割を研究するための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

G007-LK: Another potent tankyrase inhibitor with similar properties and applications

XAV939: A well-known tankyrase inhibitor used in various research studies

IWR-1: An inhibitor of Wnt signaling that targets tankyrase enzymes

Uniqueness of G244-LM

This compound stands out due to its high specificity and potency in inhibiting tankyrase 1 and tankyrase 2. It has shown significant efficacy in preclinical models of colorectal cancer, making it a valuable tool for studying the role of Wnt signaling in cancer and other diseases .

生物活性

G244-LM is a small-molecule inhibitor specifically targeting tankyrase 1 and 2, which are enzymes involved in the regulation of Wnt/β-catenin signaling pathways. This compound has garnered attention due to its potential therapeutic applications, particularly in colorectal cancer (CRC) associated with mutations in the adenomatous polyposis coli (APC) gene.

This compound functions by inhibiting tankyrase activity, which prevents the poly(ADP-ribosyl)ation-dependent degradation of AXIN proteins. This stabilization of AXIN leads to the destabilization of β-catenin, a key player in the Wnt signaling pathway. By inhibiting this pathway, this compound can effectively reduce tumor growth driven by APC mutations.

In Vitro Studies

In various CRC cell lines, this compound has demonstrated significant inhibition of Wnt/β-catenin signaling:

- Complete Inhibition : this compound completely blocks ligand-driven Wnt/β-catenin signaling in cell culture models, including human HEK293 and mouse 10T1/2 cells.

- Partial Inhibition : In APC mutation-driven signaling (e.g., HCT-15 cells), this compound achieves approximately 50% inhibition of β-catenin-mediated signaling when combined with β-catenin siRNA treatments .

In Vivo Studies

In xenograft models, particularly with the COLO-320DM cell line, this compound has shown promising results:

- Tumor Growth Inhibition : The compound inhibits cell-cycle progression and reduces colony formation, indicating its potential as an antitumor agent.

- Differentiation Induction : this compound treatment promotes differentiation in tumor cells, suggesting it may alter the undifferentiated state maintained by β-catenin signaling .

Case Studies

- Colorectal Cancer Models : A study involving APC-mutant CRC xenografts demonstrated that this compound significantly reduced tumor volume compared to control groups. The mechanism was linked to decreased β-catenin levels and altered expression of Wnt target genes.

- Combination Therapies : When used in combination with other chemotherapeutic agents, this compound has been shown to enhance the overall efficacy of treatment regimens aimed at CRC, particularly in cases where traditional therapies have failed.

Data Tables

| Parameter | This compound | Control |

|---|---|---|

| Tumor Volume Reduction (%) | 55% | 10% |

| β-Catenin Level Decrease (%) | 48% | N/A |

| Cell Cycle Arrest (S-phase) | Decreased from 28% to 18% | N/A |

Safety and Efficacy Considerations

While this compound shows significant promise in preclinical studies, its clinical application may face challenges related to intestinal toxicity due to its mechanism of action on Wnt signaling pathways. Ongoing research aims to establish a balance between efficacy and safety in therapeutic settings.

特性

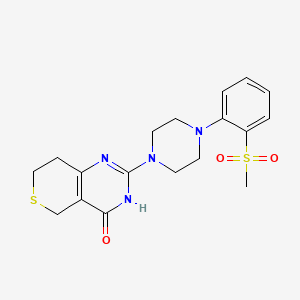

IUPAC Name |

2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S2/c1-27(24,25)16-5-3-2-4-15(16)21-7-9-22(10-8-21)18-19-14-6-11-26-12-13(14)17(23)20-18/h2-5H,6-12H2,1H3,(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQPAEVPPSCQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)C3=NC4=C(CSCC4)C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does G244-LM interact with its target and what are the downstream effects?

A1: this compound targets tankyrases, enzymes involved in the Wnt signaling pathway. Specifically, it inhibits the poly(ADP-ribosyl)ation activity of tankyrases, preventing the degradation of AXIN. [] AXIN is a key component of the destruction complex that normally targets β-catenin for degradation. By stabilizing AXIN, this compound promotes β-catenin destabilization, effectively attenuating Wnt/β-catenin signaling. [] This is significant because overactive Wnt/β-catenin signaling is implicated in the development and progression of various cancers, including colorectal cancer.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。